molecular formula C10H10FN3 B3003011 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448855-33-1

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B3003011
CAS No.: 1448855-33-1
M. Wt: 191.209
InChI Key: NFBBCPXBHFIJMB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine ( 1448855-33-1) is a fluorinated pyrazole derivative of high interest in scientific research and development. With a molecular formula of C10H10FN3 and a molecular weight of 191.21 g/mol, this compound serves as a versatile chemical scaffold for the synthesis of more complex molecules . The 1-aryl-1H-pyrazole-5-amine structure is a privileged motif in medicinal chemistry and drug discovery, frequently appearing in the design of kinase inhibitors, antibiotics, anti-malarials, and chemotherapeutics . Its utility extends to applications in agrochemical research, such as in the development of novel pesticides . The incorporation of a fluorine atom at the 3-position of the phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human consumption.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBBCPXBHFIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-fluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 3-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by the addition of hydrazine hydrate to form the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions. The process can be optimized using continuous flow reactors to enhance yield and purity .

Chemical Reactions:
The compound undergoes various chemical transformations, including:

  • Oxidation : Can be oxidized to form corresponding pyrazole carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduced to derivatives using sodium borohydride.
  • Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions .

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Building Block : Serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds in organic chemistry.

Biology

  • Biological Activity : Investigated for antimicrobial and anti-inflammatory properties. The compound's structure allows it to interact with biological targets effectively .

Medicine

  • Drug Development : Explored for potential therapeutic applications, particularly in designing new drugs targeting specific diseases due to its unique structural features .

Industry

  • Material Science : Used in developing materials with specific properties, such as fluorescence or conductivity, which are valuable in various industrial applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

  • Modifications on the pyrazole ring can significantly alter potency and selectivity.
  • Electron-withdrawing groups like fluorine enhance lipophilicity and binding affinity to biological targets, improving efficacy in therapeutic applications .

Case Studies

Recent studies highlight the therapeutic potential of pyrazole derivatives similar to this compound:

Tubulin Inhibition

A derivative was evaluated for its ability to inhibit tubulin polymerization, resulting in significant cell cycle arrest in cancer cells. This suggests potential anti-cancer applications by disrupting cellular division processes.

Anti-inflammatory Effects

Research demonstrated that pyrazole derivatives could reduce microglial activation in neuroinflammation models, indicating their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substitution Patterns on the Aromatic Ring

a) 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₉F₂N₃
  • Molar Mass : 209.20 g/mol
  • Key Differences : Two fluorine atoms at positions 2 and 4 on the phenyl ring instead of one at position 3. The additional fluorine increases electronegativity and may enhance metabolic stability but reduce lipophilicity compared to the target compound .
b) 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₆H₁₄FN₃
  • Molar Mass : 283.31 g/mol
  • Key Differences: A 4-fluorophenyl group and a p-tolyl substituent at position 4.
c) 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃
  • Molar Mass : 207.66 g/mol
  • Key Differences : Chlorine replaces fluorine at position 2 on the phenyl ring. Chlorine’s larger atomic radius and polarizability may alter pharmacokinetic properties, such as increased half-life .

Substituent Variations on the Pyrazole Core

a) 3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₁H₁₂FN₃
  • Molar Mass : 205.23 g/mol
  • Key Differences : Ethyl group at position 3 instead of methyl at position 4. The ethyl substituent increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
b) 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
  • Molecular Formula : C₁₀H₈ClFN₃
  • Molar Mass : 228.65 g/mol
  • The amine at position 4 instead of 5 may alter hydrogen-bonding interactions .

Biological Activity

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorophenyl group at one position and a methyl group at another. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in key cellular processes:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is a critical mechanism for anticancer activity .
  • Anti-inflammatory Activity : Pyrazole derivatives, including this compound, have demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, it has shown promising results against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)0.08 - 12.07Tubulin polymerization inhibition
HepG2 (liver)73 - 84Antiproliferative activity
MCF7 (breast)TBDTBD

These results indicate that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. In vitro studies have demonstrated that it can significantly reduce the production of inflammatory mediators in activated macrophages:

Inflammatory Mediator Effect IC50 (µM)
TNF-alphaInhibition of secretion0.02 - 0.04
IL-6Reduction in levelsTBD

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions of the pyrazole ring can significantly alter their potency and selectivity:

  • Substituting different groups on the pyrazole ring has been shown to enhance anticancer and anti-inflammatory activities.
  • The introduction of electron-withdrawing groups, such as fluorine, at specific positions increases lipophilicity and may enhance binding affinity to biological targets .

Case Studies

Recent studies have provided insights into the therapeutic potential of pyrazole derivatives:

  • Study on Tubulin Inhibition : A derivative similar to this compound was evaluated for its ability to inhibit tubulin polymerization, leading to significant cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects : Another study demonstrated that pyrazole derivatives could reduce microglial activation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Q1. What are the established synthetic routes for 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 5-methyl-1-phenyl-1H-pyrazole derivatives with fluorinated aromatic aldehydes under solvent-free or reflux conditions .
  • Step 2 : Intermediate thiourea analogues are cyclized using phosphoryl chloride (POCl₃) or similar agents to form the pyrazole core .
  • Characterization : Intermediates are validated via NMR (e.g., ¹H/¹³C) and X-ray crystallography (for regiochemical confirmation) .

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing N1 vs. N2 substitution) and confirms bond angles/planarity of the pyrazole ring .
  • NMR : ¹H NMR identifies methyl (-CH₃) and aromatic proton splitting patterns, while ¹⁹F NMR confirms fluorophenyl group position .
  • IR spectroscopy : Validates amine (-NH₂) and aromatic C-F stretches (1,200–1,100 cm⁻¹) .

Q. Q3. How is the compound screened for preliminary biological activity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus aureus or Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase or kinase inhibition .

Advanced Research Questions

Q. Q4. How do regioisomeric variations in substituents influence biological activity, and how can contradictions in data be resolved?

Methodological Answer:

  • Regioisomer impact : Halogen (e.g., Cl, F) position on the phenyl ring alters lipophilicity and target binding. For example, 3-fluorophenyl derivatives show higher antitubercular activity than 4-fluorophenyl analogues due to optimized steric interactions .
  • Data contradictions : Use orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic assays) to validate target engagement .

Q. Q5. What solvent-free or green chemistry approaches improve synthesis efficiency?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield (>80%) .
  • Mechanochemical grinding : Eliminates solvents in condensation steps, validated by TLC monitoring .

Q. Q6. How does experimental crystallographic data compare to computational models (e.g., DFT)?

Methodological Answer:

  • DFT optimization : Compare calculated bond lengths (e.g., C-N: 1.34 Å vs. experimental 1.33 Å) and dihedral angles to assess model accuracy .
  • Electrostatic potential maps : Predict nucleophilic/electrophilic sites for reactivity studies .

Q. Q7. How does the fluorine substituent’s position (meta vs. para) affect physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Meta-fluorine : Enhances metabolic stability (reduced CYP450 oxidation) compared to para-substituted analogues .
  • LogP comparison : 3-Fluorophenyl derivatives have lower LogP (~2.1) than 4-fluorophenyl (~2.5), impacting membrane permeability .

Q. Q8. What strategies are used to elucidate the mechanism of action in anticancer studies?

Methodological Answer:

  • Kinase profiling : Broad-panel screening (e.g., 400 kinases) identifies primary targets (e.g., JAK2 or Aurora kinase inhibition) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation .

Q. Q9. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Substituent libraries : Synthesize analogues with electron-withdrawing (NO₂, CF₃) or donating (OCH₃) groups on the phenyl ring to modulate electron density .
  • Bioisosteric replacement : Replace -NH₂ with -OH or -SH to improve solubility without losing H-bonding capacity .

Q. Q10. What protocols ensure reproducibility in biological assays given variability in potency data?

Methodological Answer:

  • Standardized controls : Use reference compounds (e.g., isoniazid for antitubercular assays) in each plate .
  • Inter-laboratory validation : Share protocols for MIC determination via CLSI guidelines to minimize procedural variability .

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